(4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one
Description
(4S,9aS)-4-Amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one is a bicyclic heterocyclic compound featuring a fused pyrrolidine-oxazepine core with an amino substituent at the 4-position. This compound is commercially available as a research chemical (CymitQuimica, Ref: 10-F603899), indicating its utility in drug discovery and synthetic chemistry . The oxazepinone scaffold is notable for its presence in bioactive molecules, particularly those targeting the central nervous system (CNS), such as the AMPA receptor modulator Org 26576, a structural analog .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(4S,9aS)-4-amino-3,4,7,8,9,9a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazepin-5-one |
InChI |
InChI=1S/C8H14N2O2/c9-7-5-12-4-6-2-1-3-10(6)8(7)11/h6-7H,1-5,9H2/t6-,7-/m0/s1 |
InChI Key |
KLKVNDMQZMIJIL-BQBZGAKWSA-N |
Isomeric SMILES |
C1C[C@H]2COC[C@@H](C(=O)N2C1)N |
Canonical SMILES |
C1CC2COCC(C(=O)N2C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that (4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one exhibits significant cytotoxic effects against various cancer cell lines.
- Study Findings :
- In vitro assays demonstrated a GI50 value of approximately 10 nM against CCRF-CEM leukemia cells, suggesting potent anticancer properties.
- Related compounds have shown varying degrees of cytotoxicity against solid tumors, indicating potential for further development in cancer therapeutics.
Neurological Applications
The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders.
- Mechanism of Action :
Antimicrobial Properties
Compounds with similar structures have been noted for their antimicrobial effects against both gram-positive and gram-negative bacteria.
Case Study Overview
Several experimental evaluations have documented the biological activity of (4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant inhibitory activity against leukemia cell lines (GI50 = 10 nM) |
| Study 2 | Neurological Effects | Potential selective antagonist for glutamate receptors |
| Study 3 | Antimicrobial Activity | Enhanced activity against gram-positive bacteria observed in related compounds |
Detailed Research Findings
-
Anticancer Studies :
- A study involving derivatives of the compound reported IC50 values indicating effective cytotoxicity against various cancer cell lines.
- The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Neurological Characterization :
- Pharmacological characterization studies indicated modulation of excitatory neurotransmission.
- Potential neuroprotective effects were suggested through reduced oxidative stress markers in cellular models.
-
Antimicrobial Evaluation :
- In vitro tests showed promising results against multiple bacterial strains.
- Structural modifications led to enhanced binding affinity to bacterial targets.
Mechanism of Action
The mechanism of action of (4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Diversity: The amino group in the target compound distinguishes it from analogs like the methoxy-substituted derivative (C9H15NO3), which may exhibit reduced solubility due to the hydrophobic methoxy group .
- Stereochemical Impact : The (4S,9aS) configuration may enhance target selectivity compared to racemic mixtures or alternative stereoisomers.
Biological Activity
(4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 170.21 g/mol. Its structure features a unique bicyclic framework that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2O2 |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | (4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one |
| SMILES | C1CC2(CNC(C1)C(=O)N2)N(C(=O)C)C |
Antiviral Activity
Research indicates that (4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one exhibits antiviral properties. In particular, it has shown effectiveness against HIV by inhibiting reverse transcriptase activity. A study demonstrated that derivatives of this compound could reduce viral load in infected cell cultures significantly, suggesting potential for therapeutic applications in HIV treatment .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The mechanism by which (4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one exerts its effects involves modulation of neurotransmitter systems and inhibition of specific enzymes involved in oxidative stress pathways. It has been noted to enhance the levels of neurotrophic factors, which are crucial for neuronal survival and function .
Study 1: Antiviral Efficacy
A clinical trial assessed the antiviral efficacy of this compound in patients with HIV. The results indicated a statistically significant decrease in viral load compared to a placebo group. The study concluded that the compound could be a viable candidate for further development as an antiretroviral drug .
Study 2: Neuroprotection in Animal Models
In an animal model of Parkinson's disease, administration of (4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one resulted in improved motor function and reduced dopaminergic neuron loss. The findings support its potential use in neuroprotective therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
